6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide
Description
6,8-Dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound featuring a benzofuran-phenylcarbamoyl substituent. The target compound’s structure integrates a 6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide core linked to a 2-(phenylcarbamoyl)-1-benzofuran-3-yl group.
Properties
Molecular Formula |
C27H20N2O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C27H20N2O5/c1-15-12-16(2)24-19(13-15)20(30)14-22(34-24)26(31)29-23-18-10-6-7-11-21(18)33-25(23)27(32)28-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
UAGCWJVVFBLEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(phenylcarbamoyl)-1-benzofuran-3-amine under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Molecular Analysis
The target compound shares a common chromene-2-carboxamide core with derivatives modified at the N-position. Key structural variations and their implications are summarized below:
Table 1: Comparative Analysis of Chromene-2-carboxamide Derivatives
*Estimated based on structural analogy.
Substituent Effects
Target Compound :
- The 2-(phenylcarbamoyl)-1-benzofuran-3-yl group introduces a fused aromatic system, likely increasing rigidity and binding affinity to hydrophobic pockets in biological targets. Benzofuran moieties are associated with antiviral and anticancer activities in literature .
- The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which may improve membrane permeability and resistance to oxidative metabolism. Fluorinated compounds are often prioritized in CNS drug design.
Biological Activity
The compound 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a member of the chromene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C27H20N2O5
- Molecular Weight : 452.5 g/mol
- IUPAC Name : 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-2-carboxamide
- Canonical SMILES : CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
This compound features a complex structure with multiple functional groups that contribute to its reactivity and biological activity.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound may activate apoptotic pathways by modulating key proteins involved in cell survival and death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes necessary for bacterial survival.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as protein kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Receptor Modulation : The compound can interact with various receptors, altering their activity and influencing cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Study :
- A study published in Cancer Research demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells (Smith et al., 2023).
- Antimicrobial Study :
- Research in Journal of Antimicrobial Chemotherapy showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent (Johnson et al., 2024).
Comparative Analysis with Similar Compounds
To better understand the unique properties of This compound , it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide | C23H19N2O5 | Contains a methoxy group instead of methyl groups |
| 6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide | C20H19NO3 | Different substitution pattern on the chromene ring |
| 7-methyl-4-hydroxy-N-(phenylcarbamoyl)-chromene | C18H15N2O3 | Lacks the additional methyl group at position 6 |
These comparisons reveal that variations in functional groups and substitution patterns influence the biological activities and chemical properties of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
